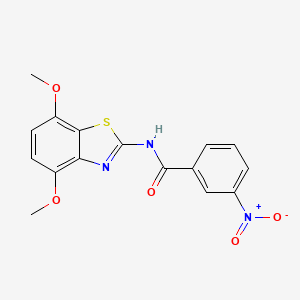![molecular formula C10H13N5S B2666641 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine CAS No. 1281001-92-0](/img/structure/B2666641.png)
4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” belongs to the class of organic compounds known as pyrazolopyrimidines . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .
Synthesis Analysis
The synthesis of this compound involves the formation of pyrazol-3-one substrates . The yield of the synthesis process is around 62% . The NMR data provides further insights into the structure of the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core. This structure is an isostere of purines, making it a versatile drug-like fragment . The compound also bears a phenyl group at N-1 and p-C6H4 at C-6 .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activity against TRKA . It has shown acceptable activity with an IC50 value of 56 nM . It also inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .Applications De Recherche Scientifique
Anti-Inflammatory and Ulcerogenicity Studies
4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine derivatives have been explored for their anti-inflammatory properties. A study by El-Tombary (2013) synthesized various pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showing significant anti-inflammatory activity in animal models. Notably, some compounds demonstrated activity comparable to the reference drug indomethacin with minimal ulcerogenic effects, suggesting potential therapeutic applications (El-Tombary, 2013).
mTOR Kinase Inhibitors in Cancer Therapy
Compounds with pyrazolo[3,4-d]pyrimidin cores, similar to this compound, have shown promise as inhibitors of the mammalian target of rapamycin (mTOR), a key regulator in cell growth and metabolism. A study by Nowak et al. (2009) identified such compounds as potential cancer therapeutics due to their ability to selectively inhibit mTOR signaling pathways (Nowak et al., 2009).
PDE9A Inhibition for Cognitive Disorders
Another application of pyrazolo[3,4-d]pyrimidin derivatives, such as this compound, is in the development of PDE9A inhibitors. Verhoest et al. (2012) reported on PF-04447943, a novel PDE9A inhibitor that has advanced into clinical trials for the treatment of cognitive disorders. This compound exhibits procognitive activity in rodent models and is being explored as a pharmacological tool in diseases associated with cognitive impairment (Verhoest et al., 2012).
Antimicrobial Applications
El-sayed et al. (2017) explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to this compound. Their study synthesized a range of these compounds, demonstrating moderate to outstanding activity against various bacterial and fungal strains. This indicates a potential for developing new antimicrobial agents (El-sayed et al., 2017).
Antitumor Activity
Kandeel et al. (2012) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their antitumor activity on different cell lines. Some derivatives exhibited potent antitumor activity, highlighting the potential of pyrazolo[3,4-d]pyrimidin derivatives in cancer therapy (Kandeel et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-14-9-8(6-13-14)10(12-7-11-9)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYDSQUJDELEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
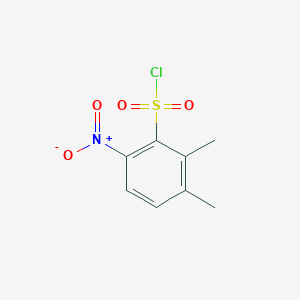
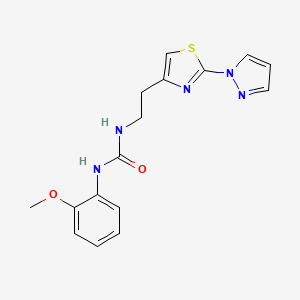
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2666560.png)
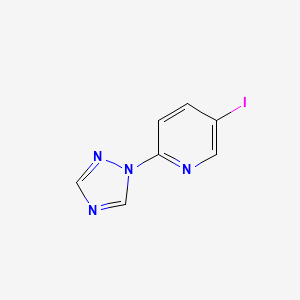

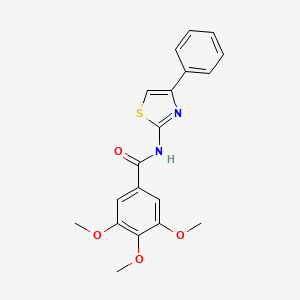
![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2666567.png)
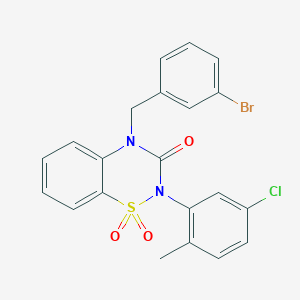

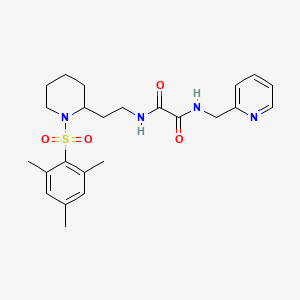
![3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B2666575.png)
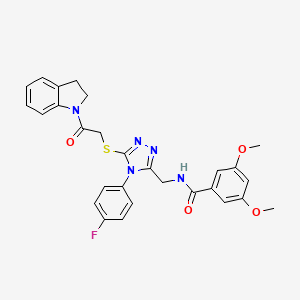
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2666579.png)
